2-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide
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Overview
Description
1,2,3-Triazole is one of the most important heterocycles in medicinal chemistry. It is a part of many drugs available in clinical therapy including antifungal, anxiolytic, anticonvulsant, and hypnotic drugs . Azetidin-1-yl group is a part of monocyclic β-lactams which display a broad spectrum of antimicrobial activity with low toxicity and high efficacy .
Synthesis Analysis
The synthesis of 1,2,3-triazole β-lactam conjugates has been described using click chemistry. β-lactams were prepared using a cycloaddition strategy and propargylated at N-1 to afford compounds. Cu-catalyzed click reaction of these β-lactams with different aryl azides provided 1,2,3-triazole conjugates .
Chemical Reactions Analysis
The chemical reactions of 1,2,3-triazole β-lactam conjugates involve a Cu-catalyzed click reaction with different aryl azides .
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole ring have been reported to have anticancer properties . They are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Similar compounds with a 1,2,4-triazole ring have been reported to have anticancer properties , suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics .
Result of Action
Similar compounds with a 1,2,4-triazole ring have been reported to have anticancer properties , suggesting that they may inhibit the growth and proliferation of cancer cells.
Action Environment
It is known that the efficacy and stability of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which suggests that it could be effective against brain tumors. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels.
Future Directions
There are several potential future directions for the development of 2-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide. One possibility is the combination of this compound with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, in order to enhance its anti-tumor activity. Another possibility is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-life or increased bioavailability. Finally, this compound could be tested in clinical trials as a potential treatment for various types of cancer, including CLL, NHL, melanoma, and lung cancer.
Synthesis Methods
The synthesis of 2-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide involves several steps, including the reaction of 4-(4-chlorophenoxy)aniline with 1-(azidomethyl)-3-methylimidazolium chloride to form 4-(1-azidomethyl-3-methylimidazolium-4-yloxy)aniline. This intermediate is then reacted with 3-(2-bromoethyl)-1H-1,2,3-triazole to form 4-(1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-methylimidazolium-4-yloxy)aniline. The final step involves the reaction of this intermediate with 2-bromoacetyl chloride to form the desired product, this compound.
Scientific Research Applications
2-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide has been shown to have anti-tumor activity in preclinical studies, particularly against B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also been shown to have activity against solid tumors such as melanoma and lung cancer. This compound works by inhibiting the activity of the protein kinase BTK, which is involved in the survival and proliferation of cancer cells.
Safety and Hazards
properties
IUPAC Name |
2-[4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S/c14-13(19)9-22-11-1-3-12(4-2-11)23(20,21)17-7-10(8-17)18-15-5-6-16-18/h1-6,10H,7-9H2,(H2,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHQCADJIBLOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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